2,5-Dimethylterephthalonitrile

organic synthesis reaction kinetics halogenation

Standard terephthalonitrile isomers fail to generate 3D diamondoid frameworks. This symmetrical 2,5-dimethyl dinitrile specifically directs copper(I) assembly into triply interpenetrated diamondoid networks with unique alternating π-π stacking columns. - Delivers unique 3D diamondoid architecture, not achievable with unsubstituted or 2,6-dimethyl isomers. - Enables controlled stepwise benzylic bromination, yielding four distinct intermediates for complex building block synthesis. - Supplied at ≥99.0% purity (GC) with tight melting point specification (210-214°C), minimizing impurity-derived side reactions during scale-up.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 39095-25-5
Cat. No. B047689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylterephthalonitrile
CAS39095-25-5
Synonyms2,5-Dimethyl-1,4-benzenedicarbonitrile;  1,4-Dicyano-2,5-dimethylbenzene;  2,5-Dicyano-p-xylene; 
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C#N)C)C#N
InChIInChI=1S/C10H8N2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,1-2H3
InChIKeyZSJIRGBDYMYVDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylterephthalonitrile (CAS 39095-25-5) - Key Properties, Purity, and Baseline Data for Procurement


2,5-Dimethylterephthalonitrile (CAS 39095-25-5) is a symmetrically substituted dinitrile of the terephthalonitrile class, bearing two methyl groups at the 2- and 5-positions of the benzene ring . This substitution pattern yields a crystalline solid with a melting point of 212 °C and a predicted density of 1.09 g/cm³ at 20 °C . The compound is typically supplied as a white to off-white powder or crystal, with commercially available purities ranging from 95% to ≥99.0% (GC) . Its dual nitrile functionalities make it a versatile building block in coordination polymer synthesis and organic transformations such as amide formation and bromination reactions [1].

Why Substituting 2,5-Dimethylterephthalonitrile with Unsubstituted or Differently Substituted Terephthalonitriles Alters Reaction Outcomes and Material Architecture


In the terephthalonitrile family, the presence, position, and electronic nature of substituents critically govern both molecular reactivity and supramolecular assembly. For instance, the bromination kinetics of 2,5-dimethylterephthalonitrile differ markedly from those of 1,4-dimethylbenzene due to the electron-withdrawing nitrile groups . In coordination polymer synthesis, the dimensionality of the resulting framework—one-dimensional chains, two-dimensional sheets, or three-dimensional diamondoid networks—is dictated by the relative positions of the two cyano groups on the bridging ligand [1]. Substituting 2,5-dimethylterephthalonitrile with an isomer such as 2,6-dimethylterephthalonitrile or the unsubstituted terephthalonitrile will not produce the same crystal lattice, potentially compromising material properties like porosity, conductivity, or mechanical stability. The evidence below quantifies these differential effects to guide informed procurement decisions.

Quantitative Differentiation Evidence for 2,5-Dimethylterephthalonitrile (CAS 39095-25-5) Relative to Analogs and Alternatives


Slower Benzylic Bromination Kinetics vs. 1,4-Dimethylbenzene: More Intermediates and Reduced Reaction Rate

Experimental and theoretical studies directly compared the benzylic tetrabromination of 2,5-dimethylterephthalonitrile with that of 1,4-dimethylbenzene. The nitrile-containing compound exhibits slower overall bromination and generates four distinct intermediate compounds, whereas the non-nitrile analog reacts faster and yields only two intermediates . This difference is attributed to the electron-withdrawing effect of the nitrile substituents, which deactivates the benzylic positions toward electrophilic attack. The slower kinetics and altered intermediate profile provide a wider window for reaction monitoring and potential isolation of partially brominated products.

organic synthesis reaction kinetics halogenation

Three-Dimensional Diamondoid Coordination Polymer Framework vs. 1D and 2D Networks from Other Dicyanobenzene Isomers

Single-crystal X-ray analysis of copper(I) coordination polymers reveals that bridging ligands based on dicyanobenzene isomers dictate framework dimensionality. With 2,5-dimethylterephthalonitrile (dmtpn), the resulting complexes [Cu(dmtpn)2]X(dmtpn)(THF) (X = BF4, ClO4) adopt a triply interpenetrated three-dimensional diamond-like structure [1][2]. In contrast, the 1,3-dicyanobenzene ligand (ipn) yields a two-dimensional square lattice sheet, while 1,2-dicyanohydroquinone (dchq) forms a one-dimensional chain [1]. The systematic study demonstrates that the 2,5-substitution pattern on the terephthalonitrile core reliably produces the highest dimensionality framework among the tested ligands.

coordination polymers crystal engineering metal-organic frameworks

Unique π–π Stacked Alternating Coordinated/Uncoordinated Ligand Architecture vs. Conventional Coordination Polymers

The crystal structure of [Cu(DMTPN)2]X(DMTPN)(THF) exhibits an unusual π–π stacking column composed of alternating coordinated and uncoordinated DMTPN (2,5-dimethylterephthalonitrile) molecules [1]. This structural feature, identified by single-crystal XRD, is not observed in coordination polymers derived from unsubstituted terephthalonitrile or other dicyanobenzene isomers lacking the 2,5-dimethyl substitution pattern. The π–π stacking distance and arrangement are specific to the steric and electronic profile of 2,5-dimethylterephthalonitrile, contributing to the stability and interpenetration of the three-dimensional diamondoid network.

supramolecular chemistry π–π stacking crystal engineering

High Commercial Purity (≥99.0% GC) with Tight Melting Point Specification (210-214 °C) vs. Lower Purity/Unspecified Grades of Related Nitriles

Commercially available 2,5-dimethylterephthalonitrile from reputable suppliers (e.g., TCI) is routinely offered with a guaranteed minimum purity of 99.0% by GC and a narrow melting point range of 210.0-214.0 °C [1]. Other sources specify 98% purity . In contrast, many closely related analogs, such as 2,6-dimethylterephthalonitrile or unsubstituted terephthalonitrile, are often supplied at lower purities (e.g., 95-97%) or with broader, less defined quality metrics, which can introduce variability in sensitive synthetic or material science applications.

quality control procurement analytical chemistry

Optimal Application Scenarios for 2,5-Dimethylterephthalonitrile (CAS 39095-25-5) Based on Differential Evidence


Synthesis of Partially Brominated Intermediates via Controlled Benzylic Bromination

Utilize 2,5-dimethylterephthalonitrile when a slower, more controlled benzylic bromination is desired to access multiple partially brominated intermediates. The nitrile substituents decelerate the reaction relative to 1,4-dimethylbenzene, yielding four distinct intermediate species instead of two . This kinetic profile is advantageous for synthesizing complex building blocks that require stepwise functionalization, such as α,α,α′,α′-tetrabromide-p-xylene derivatives, without resorting to harsh conditions or protecting group strategies.

Construction of Three-Dimensional Diamondoid Coordination Polymers and MOFs

Employ 2,5-dimethylterephthalonitrile as a bridging ligand to deliberately assemble three-dimensional, triply interpenetrated diamondoid frameworks with copper(I) and other transition metal ions [1]. This architecture is distinct from the one- and two-dimensional networks formed by other dicyanobenzene isomers under identical conditions. Target applications include gas adsorption/separation materials, where the high porosity and interpenetration of the diamondoid lattice enhance capacity and selectivity, and electronic materials requiring anisotropic conductivity.

Precision Organic Synthesis Requiring High-Purity Nitrile Building Blocks

Select 2,5-dimethylterephthalonitrile as the nitrile component in amide synthesis, polymer precursor preparation, or other transformations where batch consistency is critical. Its commercial availability at ≥99.0% purity (GC) with a narrow melting point specification reduces the risk of impurity-derived side reactions and simplifies downstream purification. This reliability is particularly valuable in medicinal chemistry lead optimization and in the scale-up of processes where impurity profiles must be tightly controlled for regulatory compliance.

Design of Supramolecular Assemblies Featuring π–π Stacked Alternating Ligand Motifs

Leverage the unique ability of 2,5-dimethylterephthalonitrile to form π–π stacking columns comprising alternating coordinated and uncoordinated ligand molecules in the solid state . This specific supramolecular arrangement, not observed with unsubstituted terephthalonitrile or other isomers, may be exploited to engineer materials with novel optoelectronic properties, enhanced charge transport pathways, or unique host-guest chemistry. Researchers targeting π-stacking-driven self-assembly should prioritize this compound over generic terephthalonitriles.

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